molecular formula C8H5ClFNO B11907784 5-Chloro-4-fluoroindolin-2-one

5-Chloro-4-fluoroindolin-2-one

Cat. No.: B11907784
M. Wt: 185.58 g/mol
InChI Key: YWGZLOPRZDETCP-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoroindolin-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their significant biological and pharmacological properties. The incorporation of chlorine and fluorine atoms into the indole structure enhances its reactivity, selectivity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoroindolin-2-one can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with different anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy2Cl2) as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the desired product in good to excellent yields (64-92%) within a short period (9-15 minutes) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and efficient catalysts allows for rapid and eco-friendly production, meeting the demands of the pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole and oxindole derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Chloro-4-fluoroindolin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to enzymes and receptors, modulating their functions. For example, it can inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-fluoroindolin-2-one stands out due to the combined presence of both chlorine and fluorine atoms, which enhances its reactivity, selectivity, and biological activity. This unique combination makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

5-chloro-4-fluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5ClFNO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12)

InChI Key

YWGZLOPRZDETCP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2F)Cl)NC1=O

Origin of Product

United States

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